molecular formula C20H20N2O5 B5258421 2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methylphenyl)formamido]prop-2-enamido]acetic acid

2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methylphenyl)formamido]prop-2-enamido]acetic acid

Cat. No.: B5258421
M. Wt: 368.4 g/mol
InChI Key: DDGKZAANWLPWOE-BOPFTXTBSA-N
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Description

2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methylphenyl)formamido]prop-2-enamido]acetic acid is a complex organic compound with a unique structure that includes both methoxy and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methylphenyl)formamido]prop-2-enamido]acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with 4-methylphenyl isocyanate under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methylphenyl)formamido]prop-2-enamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methylphenyl)formamido]prop-2-enamido]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methylphenyl)formamido]prop-2-enamido]acetic acid involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-benzoylglycine: Shares structural similarities but differs in functional groups.

    4-Methoxyphenylacetic acid: Similar methoxy group but lacks the formamido and enamido functionalities.

Uniqueness

2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methylphenyl)formamido]prop-2-enamido]acetic acid is unique due to its combination of methoxy, methylphenyl, and formamido groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[[(Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-13-3-7-15(8-4-13)19(25)22-17(20(26)21-12-18(23)24)11-14-5-9-16(27-2)10-6-14/h3-11H,12H2,1-2H3,(H,21,26)(H,22,25)(H,23,24)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGKZAANWLPWOE-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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